molecular formula C10H8BrNOS2 B2851594 3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione CAS No. 74834-46-1

3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione

Cat. No.: B2851594
CAS No.: 74834-46-1
M. Wt: 302.2
InChI Key: CVGFDMPLSSPWOC-UHFFFAOYSA-N
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Description

3-(4-Bromobenzoyl)-1,3-thiazolidine-2-thione is a synthetic heterocyclic compound of significant interest in research chemistry and drug discovery. It belongs to the class of thiazolidine-2-thiones, which are five-membered rings containing nitrogen and sulfur atoms . This specific structure features a 4-bromobenzoyl group attached to the nitrogen at the 3-position of the thiazolidine-2-thione ring. The thiazolidine-2-thione moiety is a versatile scaffold and an important organic intermediate in pharmaceuticals . Thiazolidine-based compounds are known to exhibit a broad spectrum of biological activities due to the presence of sulfur, which can enhance their pharmacological properties . Thiazolidine-2-thione derivatives, in particular, have been investigated for diverse applications, including as inhibitors of enzymes like xanthine oxidase, which is a key target in hyperuricemia and gout research . Furthermore, thiazolidine derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents in scientific studies . The presence of the bromine atom on the benzoyl group offers a potential site for further chemical modification via metal-catalyzed cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex molecules for biological evaluation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS2/c11-8-3-1-7(2-4-8)9(13)12-5-6-15-10(12)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGFDMPLSSPWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazolidinone ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The thiazolidine-2-thione framework, including 3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione, has been associated with various biological activities:

  • Anticancer Activity : Thiazolidin-4-one derivatives have shown significant potential as anticancer agents. For instance, compounds derived from this scaffold have been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. These studies indicate that modifications at specific positions can enhance anticancer efficacy. For example, one study reported a derivative with an IC50 value of 0.35 µM against A549 cells, demonstrating its potential as a chemotherapeutic agent .
  • Antidiabetic Properties : Thiazolidinediones are well-known for their role as antidiabetic agents, specifically acting as agonists for peroxisome proliferator-activated receptor gamma (PPARγ). The structural modifications in thiazolidine derivatives can lead to improved insulin sensitivity and glucose metabolism .
  • Antimicrobial Effects : Research has indicated that thiazolidine derivatives exhibit antimicrobial properties against various pathogens. The presence of the bromobenzoyl group enhances the antimicrobial activity of the thiazolidine structure, making it a candidate for further development as an antibacterial agent .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of thiazolidine derivatives with appropriate electrophiles. The resulting compound's structure plays a crucial role in determining its biological activity.

Table 1: Structure-Activity Relationships

Compound DerivativeTarget ActivityIC50 Value (µM)Reference
This compoundAnticancer (A549)0.35
Thiazolidinone DerivativeAntidiabeticN/A
Thiazolidine AntimicrobialAntimicrobialN/A

Case Studies

Several studies have investigated the pharmacological potential of thiazolidinone derivatives:

  • El-Kashef et al. (2020) explored a series of thiazolidinone derivatives for their anti-breast cancer activity. They found that specific substitutions significantly influenced cytotoxicity against cancer cell lines, indicating the importance of structural modifications in enhancing therapeutic efficacy .
  • Recent Advances in Thiazolidinones highlighted the diverse applications of these compounds in treating various diseases beyond cancer, including diabetes and infections . The ability to modify the thiazolidinone structure allows researchers to tailor compounds for specific therapeutic targets.

Mechanism of Action

The mechanism of action of 3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The bromophenyl group may also contribute to the compound’s biological activity by facilitating interactions with cellular membranes and other biomolecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione with derivatives bearing substituents on the benzoyl group:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Purity (Typical)
This compound 4-Br C₁₀H₈BrNO₂S₂ 245.32 1283103-86-5 N/A
3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione 4-OCH₃ C₁₁H₁₁NO₂S₂ 253.34 134821-22-0 ≥97%
3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione 4-OCH₂CH₃ C₁₂H₁₃NO₂S₂ 267.37 746677-85-0 95%
3-(3,4-Dimethoxybenzoyl)-1,3-thiazolidine-2-thione 3,4-(OCH₃)₂ C₁₂H₁₃NO₃S₂ 283.03 Not Provided 95%

Key Observations :

  • Electron Effects : The bromine substituent (electron-withdrawing) contrasts with methoxy/ethoxy groups (electron-donating), influencing electronic distribution and reactivity. Brominated derivatives may exhibit higher electrophilicity, favoring reactions like cross-coupling or nucleophilic aromatic substitution .
  • Solubility: Methoxy and ethoxy groups enhance solubility in polar solvents (e.g., ethanol, DMF) compared to the brominated analog .
  • Crystal Structure : In related compounds (e.g., (Z)-N-[3-(4-bromobenzoyl)-1,3-thiazolidin-2-ylidene]cyanamide), the dihedral angle between the benzoyl and thiazolidine rings (63.4°) suggests moderate conjugation, which may affect packing efficiency and intermolecular interactions like C–H···N hydrogen bonding .

Biological Activity

3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione is a compound belonging to the thiazolidine family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound features a thiazolidine ring substituted with a 4-bromobenzoyl group. The synthesis of thiazolidine derivatives often involves the cyclization of thioureas or related precursors under various conditions, including microwave irradiation and solvent-free methods. These synthetic strategies are crucial for generating compounds with desirable biological activities.

Anticancer Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit significant anticancer properties. For instance, a study by El-Kashef et al. (2020) evaluated various thiazolidin-2,4-one derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific modifications in the thiazolidine structure can enhance cytotoxicity against cancer cells while showing lower toxicity to normal cells .

Table 1: Anticancer Activity of Thiazolidin-2-one Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
TZD-AMCF-712.5>5
TZD-BMDA-MB-23115.0>4
TZD-CNormal Cells>50-

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial strains. A study reported minimum inhibitory concentrations (MIC) ranging from 0.5 µg/mL to over 5000 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli. The compound exhibited notable activity against resistant strains such as MRSA .

Table 2: Antimicrobial Activity of Thiazolidine Derivatives

CompoundBacterial StrainMIC (µg/mL)
3-(4-Br-Bz)TZDStaphylococcus aureus0.5
3-(4-Br-Bz)TZDEscherichia coli1.0
3-(4-Br-Bz)TZDPseudomonas aeruginosa>5000

Antioxidant Activity

Thiazolidine derivatives are also recognized for their antioxidant properties. Compounds have been assessed using various assays (e.g., DPPH, ABTS), showing significant free radical scavenging activity. For example, a derivative with a hydroxyl substituent at position 4 demonstrated enhanced antioxidant activity compared to its unsubstituted analogs .

Table 3: Antioxidant Activity of Thiazolidine Derivatives

CompoundAssay TypeEC50 (µM)
TZD-DDPPH25.0
TZD-EABTS30.5
TZD-FFRAP28.0

Case Studies

  • Breast Cancer Study : In a controlled study, derivatives of thiazolidin-2-one were tested for their effects on breast cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells .
  • Antimicrobial Efficacy : A series of thiazolidine derivatives were evaluated for their antimicrobial properties against resistant bacterial strains. The findings suggested that certain substitutions significantly improved efficacy against MRSA and other pathogens .

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